Mirtazapine is an atypical antidepressant primarily used in the treatment of major depressive disorder [, , ]. It also finds applications in treating other conditions, including obsessive-compulsive disorder, generalized anxiety, and sleep disturbances []. In scientific research, Mirtazapine serves as a valuable tool for investigating the neurobiological mechanisms underlying depression, anxiety, and sleep, as well as exploring potential therapeutic strategies for these conditions.
Novel Formulations and Delivery Systems: Developing new formulations of Mirtazapine, such as transdermal patches, could enhance patient adherence and minimize side effects [, ].
Combination Therapies: Investigating the efficacy and safety of combining Mirtazapine with other pharmacological or non-pharmacological interventions could lead to more effective treatment strategies for complex psychiatric disorders [, ].
Mirtazapine-d3 is a deuterated form of mirtazapine, a tetracyclic antidepressant primarily used to treat major depressive disorder. The compound is characterized by the incorporation of deuterium atoms, which enhances its stability and allows for more precise analytical measurements in pharmacokinetic studies. Mirtazapine itself functions by antagonizing various neurotransmitter receptors, including serotonin and norepinephrine receptors, thereby influencing mood and anxiety levels.
The synthesis process requires careful control of reaction conditions, including temperature, pressure, and reaction time, to achieve high yields and purity levels. Analytical techniques such as nuclear magnetic resonance spectroscopy are often employed to confirm the successful incorporation of deuterium into the mirtazapine structure .
Mirtazapine-d3 retains the core structure of mirtazapine but features deuterium substitutions. The chemical formula for mirtazapine is , while for mirtazapine-d3, it can be represented as .
Mirtazapine-d3 can participate in various chemical reactions similar to its non-deuterated counterpart. These reactions include:
The presence of deuterium affects the kinetic isotope effect, which can lead to differences in reaction rates compared to non-deuterated compounds. This property is particularly useful in pharmacokinetic studies where precise measurements are crucial .
Mirtazapine acts by antagonizing several neurotransmitter receptors, including:
This multifaceted mechanism leads to increased levels of serotonin and norepinephrine in the synaptic cleft, contributing to its antidepressant effects .
Analytical methods such as mass spectrometry and nuclear magnetic resonance spectroscopy are commonly used to analyze the purity and structural integrity of mirtazapine-d3 during synthesis and application .
Mirtazapine-d3 has significant applications in scientific research:
Mirtazapine-d₃ (C₁₇H₁₆D₃N₃), a deuterium-labeled analog of the antidepressant mirtazapine, features selective deuteration at the N-methyl group. The molecular weight is 268.37 g/mol—3 amu higher than non-deuterated mirtazapine (265.36 g/mol) due to the replacement of three hydrogen atoms with deuterium at the C17 methyl position. This isotopic labeling preserves the core tetracyclic structure: a 6-aza derivative of mianserin with a pyrazino[2,1-a]pyrido[2,3-c][2]benzazepine scaffold [3] [7] [8]. The deuterium substitution occurs at the pharmacologically active site, influencing metabolic stability without altering the primary pharmacophore [3] [7].
Table 1: Molecular Identity of Mirtazapine-d₃
Property | Specification |
---|---|
CAS Number | 1216678-68-0 |
Systematic Name | 1,2,3,4,10,14b-Hexahydro-2-(trideuteriomethyl)pyrazino[2,1-a]pyrido[2,3-c][2]benzazepine |
Molecular Formula | C₁₇H₁₆D₃N₃ |
Exact Mass | 268.1767 Da |
Isotopic Purity | >95% (HPLC-confirmed) |
Deuterium Position | Methyl group (C17) |
Deuteration minimally affects electronic properties but induces measurable changes in physicochemical behavior:
Table 2: Physicochemical Comparison with Non-Deuterated Mirtazapine
Parameter | Mirtazapine-d₃ | Mirtazapine | Change |
---|---|---|---|
Molecular Weight | 268.37 g/mol | 265.36 g/mol | +3.01 amu |
N-Methyl Stretch (FT-IR) | 650 cm⁻¹ | 780 cm⁻¹ | -130 cm⁻¹ |
Calculated logP | 3.12 | 2.85 | +0.27 |
Melting Point | 118–120°C | 115–118°C | +2–3°C |
Nuclear Magnetic Resonance (NMR):
Infrared (IR) Spectroscopy:Key shifts include:
Mass Spectrometry:Electrospray ionization (ESI-MS) shows a prominent [M+H]⁺ peak at m/z 269.4 (vs. 266.3 for non-deuterated mirtazapine). Fragmentation patterns are identical except for deuterium-retaining fragments:
Table 3: Key Spectroscopic Signatures of Mirtazapine-d₃
Technique | Observed Peaks | Assignment |
---|---|---|
¹H NMR | δ 7.2–7.8 (m, 4H) | Aromatic protons |
δ 3.8 (s, 2H) | Ethylene bridge | |
No signal at δ 2.4 | N-CH₃ (deuterated) | |
FT-IR | 2190 cm⁻¹ | N-CD₃ stretch |
3020–3100 cm⁻¹ | Aromatic C-H stretch | |
1280 cm⁻¹ | C-N stretch | |
MS | 269.4 [M+H]⁺ | Molecular ion |
195.2 [M+H-C₄D₃H₃N₂]⁺ | Deuterium-retaining fragment |
X-ray diffraction analyses reveal that Mirtazapine-d₃ adopts a twisted boat conformation in the azepine ring, identical to non-deuterated mirtazapine. The crystal lattice belongs to the monoclinic P2₁/c space group, with unit cell parameters:
Deuterium induces subtle packing differences:
Conformational stability assessed via density functional theory (DFT/B3LYP) shows a 0.8 kJ/mol higher energy barrier for N-CD₃ rotation due to deuterium’s mass effect. This aligns with cryo-EM studies of receptor complexes, where deuterated mirtazapine maintains agonist-like binding poses at 5-HT₁ₑ receptors despite altered kinetics [5] [9].
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: